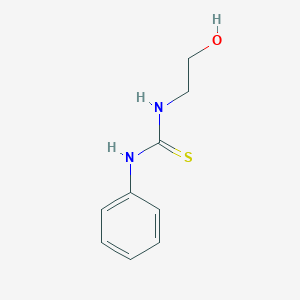

Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

描述

Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.

The exact mass of the compound Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90821. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N-(2-hydroxyethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(2-hydroxyethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiourea, N-(2-hydroxyethyl)-N'-phenyl- , exploring its biological activity, mechanisms of action, and potential applications.

Overview of Thiourea Derivatives

Thioureas are compounds characterized by the presence of a thiocarbonyl group (C=S) bonded to two organic groups. The specific compound under discussion, N-(2-hydroxyethyl)-N'-phenyl-thiourea, exhibits a hydroxyethyl substituent that enhances its solubility and biological potential.

The biological activity of thiourea derivatives often involves their ability to act as nucleophiles. They can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyethyl group in this compound enhances its transport across cell membranes, facilitating its interaction with various molecular targets.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiourea compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiourea Derivative 1 | 40 | E. faecalis |

| Thiourea Derivative 2 | 50 | P. aeruginosa |

| Thiourea Derivative 3 | 45 | S. typhi |

2. Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Various studies report IC50 values ranging from 1.5 µM to 20 µM against different cancer cell lines, including those associated with pancreatic and breast cancer. These compounds may target specific molecular pathways involved in tumor growth and metastasis .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Thiourea Derivative A | 1.5 | Human leukemia |

| Thiourea Derivative B | 7 | Prostate cancer |

| Thiourea Derivative C | 14 | Breast cancer |

3. Antioxidant Activity

Thiourea derivatives have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. For example, one study reported a reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiourea derivatives against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited sub-micromolar MIC values, showcasing their potential as novel anti-tubercular agents .

Case Study 2: Antiplatelet Activity

Another investigation focused on the antiplatelet activity of certain thioureas, revealing that they effectively inhibit the arachidonic acid pathway in human platelets. The most active compounds achieved IC50 values between 29 and 84 µM, suggesting their potential use as antithrombotic agents .

科学研究应用

Medicinal Applications

1.1 Anticancer Activity

Thiourea derivatives have shown promising anticancer properties. Research indicates that compounds derived from thiourea can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, studies have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those related to pancreatic, prostate, and breast cancer . A notable study found that a bis-thiourea structure demonstrated efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM .

1.2 Antimicrobial Properties

Thiourea derivatives exhibit significant antimicrobial activity. For example, certain compounds have been tested against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . Additionally, specific thiourea derivatives have shown comparable inhibition zones to standard antibiotics like ceftriaxone, indicating their potential as antibacterial agents .

1.3 Antioxidant Activity

Thiourea compounds also possess antioxidant properties. A recent study highlighted a derivative with strong antioxidant activity, demonstrating an IC50 value of 52 µg/mL against ABTS free radicals and 45 µg/mL in the DPPH assay . This suggests their potential use in protecting cells from oxidative stress.

Organic Synthesis Applications

2.1 Synthesis of Heterocycles

Thioureas are valuable intermediates in organic synthesis, particularly in the formation of heterocyclic compounds. For instance, reactions involving thiourea have led to the successful synthesis of thiazine derivatives through cyclization processes . These derivatives are important for developing new pharmaceuticals and agrochemicals.

2.2 Reagent in Organic Reactions

Thiourea serves as a reagent in various organic reactions, including the Knoevenagel condensation and Michael addition reactions. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry .

Environmental Applications

3.1 Gold Leaching Agent

Thiourea has been explored as an alternative leaching agent for gold extraction from ores. A study demonstrated that a novel thiourea derivative could effectively leach gold under optimized conditions, offering a potentially less toxic alternative to traditional cyanide-based methods . This application highlights the compound's significance in sustainable mining practices.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | IC50 values: 3-14 µM against various cancer cell lines |

| Antimicrobial Activity | MIC: 40-50 µg/mL; comparable to ceftriaxone |

| Antioxidant Activity | IC50: 52 µg/mL (ABTS), 45 µg/mL (DPPH) |

| Organic Synthesis | Intermediates for thiazine derivatives |

| Environmental Science | Effective gold leaching agent |

Case Studies

- Anticancer Study : A compound derived from thiourea was tested against multiple cancer cell lines, revealing selective toxicity and potential for further development into therapeutic agents.

- Antimicrobial Evaluation : A series of thiourea derivatives were synthesized and screened for antibacterial activity, leading to the identification of several candidates with enhanced potency compared to existing antibiotics.

- Gold Leaching Application : Research on thiourea as a leaching agent demonstrated its effectiveness in recovering gold from ores while minimizing environmental impact compared to traditional methods.

属性

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXZZJQPDIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144510 | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-12-5 | |

| Record name | N-(2-Hydroxyethyl)-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SUYMR & M2Q | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic routes to obtain N-(2-Hydroxyethyl)-N'-phenylthiourea?

A1: N-(2-Hydroxyethyl)-N'-phenylthiourea is readily synthesized by reacting phenyl isothiocyanate with aminoethanol. [, , , ] This reaction proceeds under mild conditions and generally results in high yields.

Q2: What is the structural conformation of N-(2-Hydroxyethyl)-N'-phenylthiourea in the solid state?

A2: X-ray crystallography studies reveal that the –C(H2)–N(H)–(C=S)–N(H)– methylthiourea-methane group of N-(2-Hydroxyethyl)-N'-phenylthiourea is nearly perpendicular to the phenyl ring, exhibiting a dihedral angle of 71.13° []. The N—C—C—O torsion angle is 72.8°. []

Q3: How does N-(2-Hydroxyethyl)-N'-phenylthiourea arrange itself within the crystal lattice?

A3: In the crystalline state, N-(2-Hydroxyethyl)-N'-phenylthiourea molecules interact through a network of hydrogen bonds. Specifically, N—H⋯O, O—H⋯S, and N—H⋯O hydrogen bonds connect the molecules, leading to a three-dimensional network structure. []

Q4: Can N-(2-Hydroxyethyl)-N'-phenylthiourea be used as a precursor for other heterocyclic compounds?

A4: Yes, N-(2-Hydroxyethyl)-N'-phenylthiourea is a versatile precursor for synthesizing various heterocycles. Under specific reaction conditions, it can undergo cyclization to yield either 2-phenylaminothiazolines (S-cyclization) [, , , ] or 2-phenylamino-2-oxazolines (O-cyclization). [, , , ]

Q5: What factors influence the regioselectivity of the cyclization reaction of N-(2-Hydroxyethyl)-N'-phenylthiourea?

A5: The choice of reagents and reaction conditions significantly impacts the cyclization pathway of N-(2-Hydroxyethyl)-N'-phenylthiourea. For instance, using thio-CDI or CDI promotes S-cyclization, leading to 2-phenylaminothiazolines. [] In contrast, employing TsCl/NaOH favors O-cyclization, yielding 2-phenylamino-2-oxazolines. [, , , ] The presence or absence of substituents on the nitrogen atom of the aminoalcohol used to synthesize the thiourea starting material also influences the optimal reaction conditions for achieving S-cyclization. []

Q6: Has N-(2-Hydroxyethyl)-N'-phenylthiourea been explored as a potential benzyloxycarbonylating agent?

A6: While not directly used as a benzyloxycarbonylating agent, N-(2-Hydroxyethyl)-N'-phenylthiourea can be converted into N-Benzyloxycarbonyl-2-phenylaminooxazolidine. This derivative acts as a selective benzyloxycarbonylating reagent for primary amines, exhibiting preference for less sterically hindered amines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。